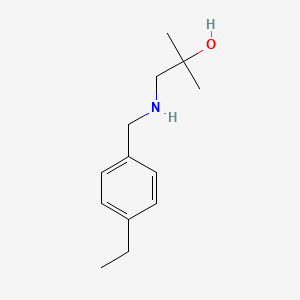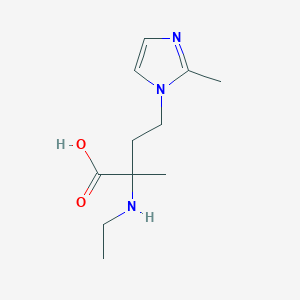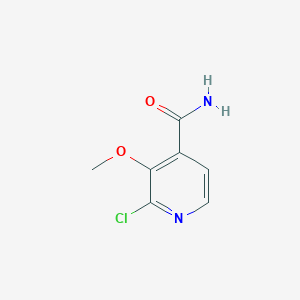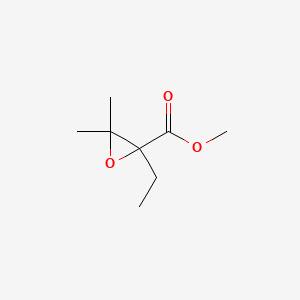
(1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl)methanamine dihydrochloride: is a chemical compound that features a pyrazole ring, a cyclopropyl group, and a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Methanamine Moiety: The methanamine group can be attached through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the methanamine moiety.
Reduction: Reduced forms of the pyrazole ring or cyclopropyl group.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Wirkmechanismus
The mechanism of action of (1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.
Cyclopropylamine: A compound with a cyclopropyl group and amine functionality.
Methanamine: A basic amine compound used in various chemical reactions.
Uniqueness
(1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl)methanamine dihydrochloride is unique due to its combination of a pyrazole ring, cyclopropyl group, and methanamine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H15Cl2N3 |
|---|---|
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
[1-(2-methylpyrazol-3-yl)cyclopropyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-7(2-5-10-11)8(6-9)3-4-8;;/h2,5H,3-4,6,9H2,1H3;2*1H |
InChI-Schlüssel |
SANGYBBWFHGDER-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C2(CC2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13640926.png)

![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)








![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)
